ROS Probe, HPF
Description
Biological Significance of Reactive Oxygen Species (ROS) in Cellular Processes
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydroperoxide (H₂O₂), superoxide (B77818) (O₂⁻), and the hydroxyl radical (•OH). wikipedia.org They are natural byproducts of the normal metabolism of oxygen and play a dual role in biology. wikipedia.orgnih.gov At low to moderate concentrations, ROS function as crucial signaling molecules in various cellular processes, including cell signaling and maintaining homeostasis. wikipedia.orgnih.govdovepress.com They are integral to the immune response and other physiological functions. nih.gov However, when ROS levels increase dramatically, a condition known as oxidative stress, they can cause significant damage to cellular structures, including lipids, DNA, RNA, and proteins. wikipedia.orgaatbio.com This oxidative damage is implicated in aging and a wide range of pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer. aatbio.comsmolecule.com
Evolution and Application of Fluorescent Probes for ROS Detection
The critical role of ROS in both health and disease has driven the development of methods for their detection. researchgate.net Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, simplicity, and suitability for real-time analysis in living systems. researchgate.netacs.org Early probes, like 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), were widely used but suffered from a lack of specificity, reacting with a broad range of ROS, and were prone to autoxidation, which could lead to false positive signals. researchgate.netcapes.gov.br This necessitated the development of more selective and stable probes to accurately study the roles of specific ROS in biological processes. researchgate.netcapes.gov.br The evolution of these probes has been aimed at improving specificity for particular ROS, enhancing photostability, and enabling their use in various biological applications, including fluorescence microscopy and flow cytometry. rsc.org
Development and Rationale of Hydroxyphenyl Fluorescein (B123965) (HPF) as a Selective ROS Probe
Hydroxyphenyl fluorescein (HPF) was developed as a novel fluorescent probe specifically designed to address the limitations of earlier ROS sensors. capes.gov.br Synthesized as a stable and selective tool, HPF was created to detect highly reactive oxygen species (hROS), particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). capes.gov.brnih.gov The rationale behind its development was to provide a probe that is not only highly selective for these specific ROS but also resistant to autoxidation, a common issue with probes like DCFH. capes.gov.br HPF itself is virtually non-fluorescent but yields the highly fluorescent compound fluorescein upon reaction with •OH or ONOO⁻. capes.gov.brnih.gov This "turn-on" fluorescence mechanism allows for the sensitive and specific detection of these hROS, distinguishing them from other species like hydrogen peroxide, superoxide, and nitric oxide. capes.gov.brsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSMYDPUKBGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587912 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359010-69-8 | |
| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Reactivity Profile of Hpf
Fluorogenic Transformation of HPF Upon Oxidation
The fundamental principle behind HPF's function as a ROS probe is its conversion from a non-fluorescent to a highly fluorescent molecule. goryochemical.comaatbio.com This transformation is triggered by an oxidation event.
The reaction of HPF with hROS, such as the hydroxyl radical (·OH) or peroxynitrite (ONOO⁻), initiates a chemical cascade that ultimately liberates fluorescein (B123965). acs.org While the precise mechanism is complex and not fully elucidated, it is proposed that the interaction leads to the formation of dianionic fluorescein. acs.org This process involves the O-dearylation of HPF, where the ether linkage to the hydroxyphenyl group is cleaved. nih.govnih.gov The resulting fluorescein molecule is intensely fluorescent, with excitation and emission maxima around 490 nm and 515 nm, respectively. goryochemical.comfishersci.caresearchgate.net
It has been suggested that the reaction may proceed through the formation of a phenoxyl radical, which then undergoes further reactions, including radical-radical interactions and hydrolysis, to release fluorescein. However, the formation of some initially proposed byproducts, such as benzoquinone, has not been experimentally demonstrated.
The phenolic group within the hydroxyphenyl moiety of HPF is the key to its reactivity and selectivity. nih.gov This group acts as the primary site of interaction with hROS. smolecule.com The reaction is initiated by the oxidation of this phenol (B47542) moiety, leading to the formation of a phenoxyl radical. This initial step is crucial for the subsequent cleavage of the ether bond and the release of the fluorescent fluorescein. nih.gov The presence and arrangement of hydroxyl groups on a phenolic compound strongly influence its antioxidant and ROS scavenging capabilities. nih.govnih.govmdpi.com In the case of HPF, the hydrogen atom of the phenolic hydroxyl group is abstracted by highly reactive species like the hydroxyl radical, triggering the fluorescence activation. smolecule.com
Specificity of HPF for Highly Reactive Oxygen Species (hROS)
A significant advantage of HPF is its high specificity for a select group of highly reactive oxygen species, which allows for more precise detection in complex biological systems. goryochemical.comsmolecule.com
HPF is particularly sensitive to the hydroxyl radical (·OH), one of the most reactive and damaging ROS. acs.orgresearchgate.netnih.gov The probe reacts with ·OH through the abstraction of a hydrogen atom from its phenolic group. smolecule.com This reaction leads to the formation of a highly fluorescent product, enabling the detection and quantification of ·OH. acs.orgresearchgate.net The specificity of HPF for ·OH over other less reactive ROS is a key feature for its application in studying oxidative stress. aatbio.comacs.org
In addition to the hydroxyl radical, HPF is also readily oxidized by peroxynitrite (ONOO⁻), another highly reactive species formed from the reaction of nitric oxide and superoxide (B77818). goryochemical.comfishersci.canih.govsmolecule.com The direct oxidation of the phenol moiety by ONOO⁻ results in the formation of fluorescein, which exhibits strong green fluorescence. goryochemical.comfishersci.ca This reactivity allows HPF to be used for the detection of peroxynitrite in various biological contexts. nih.gov
Crucially, HPF demonstrates a characterized lack of reactivity with several other common ROS. goryochemical.comnih.gov It does not significantly react with superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), or nitric oxide (NO). goryochemical.comnih.govnih.gov This selectivity is a major advantage over other ROS probes, such as H2DCFDA, which are known to react with a broader range of species. medchemexpress.comsmolecule.com The non-reactivity of HPF with these less aggressive ROS allows for the specific detection of the more potent hROS like ·OH and ONOO⁻. nih.gov It is also reported to be relatively insensitive to auto-oxidation induced by light, which enhances the reliability of experimental data. goryochemical.com
| ROS Species | Reactivity with HPF |
| Hydroxyl Radical (·OH) | Reactive |
| Peroxynitrite (ONOO⁻) | Reactive |
| Superoxide Anion (O₂⁻) | Non-Reactive |
| Hydrogen Peroxide (H₂O₂) | Non-Reactive |
| Singlet Oxygen (¹O₂) | Non-Reactive |
| Nitric Oxide (NO) | Non-Reactive |
Mechanism of Action and Selectivity
Reaction with Hydroxyl Radical (•OH)
The detection mechanism of HPF is based on its specific reaction with the hydroxyl radical (•OH). smolecule.com Initially non-fluorescent, HPF undergoes oxidation when it encounters the highly reactive •OH. sigmaaldrich.com The reaction is initiated by the oxidation of the phenol (B47542) moiety on the HPF molecule, leading to the formation of a phenoxyl radical. This triggers a rearrangement and subsequent cleavage of the ether bond, releasing the highly fluorescent molecule, fluorescein (B123965). smolecule.com This "turn-on" fluorescent response is directly proportional to the amount of •OH present.
Solvent Considerations and Stock Solution Preparation
Reaction with Peroxynitrite (ONOO⁻)
In addition to the hydroxyl radical, HPF also reacts with peroxynitrite (ONOO⁻), another highly reactive species. smolecule.comnih.gov The mechanism is similar to the reaction with •OH, where the probe is oxidized, leading to the release of fluorescein and a subsequent increase in fluorescence. nih.govgoryochemical.com This dual selectivity allows for the detection of a specific subset of highly reactive oxygen and nitrogen species.
Cross-reactivity with Other ROS/RNS
A key feature of HPF is its high selectivity. It shows minimal to no reaction with other, less reactive ROS and reactive nitrogen species (RNS). Specifically, HPF does not react with superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), or nitric oxide (NO). sigmaaldrich.comgoryochemical.com It also does not react with hypochlorite (B82951) (OCl⁻). capes.gov.brsigmaaldrich.com This high degree of selectivity is crucial for researchers aiming to specifically investigate the roles of •OH and ONOO⁻ without interference from other reactive species that may be present in a complex biological environment.
Comparative Analysis of Hpf Within the Landscape of Ros Probes
Differential Reactivity of HPF Compared to Broad-Spectrum Probes (e.g., H2DCFDA)
Hydroxyphenyl Fluorescein (B123965) (HPF) offers significant advantages in selectivity and stability over broad-spectrum probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). thermofisher.commedchemexpress.comselleckchem.com H2DCFDA is widely used for detecting intracellular ROS but is known for its lack of specificity, reacting with a wide array of ROS, including peroxyl and hydroxyl radicals, as well as the peroxynitrite anion. thermofisher.comnih.gov In contrast, HPF demonstrates more limited and specific reactivity. thermofisher.com It is designed to selectively detect highly reactive oxygen species (hROS), primarily the hydroxyl radical (•OH) and the peroxynitrite anion (ONOO⁻). thermofisher.comgoryochemical.comnih.gov HPF and the related probe Aminophenyl Fluorescein (APF) are notably resistant to light-induced autoxidation, a significant drawback of H2DCFDA. thermofisher.comnih.govresearchgate.net This stability makes HPF a more reliable tool for visualizing hROS without the interference of false signals generated by the probe itself. goryochemical.comnih.govresearchgate.netnih.gov
| Feature | HPF (Hydroxyphenyl Fluorescein) | H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) |
| Primary Targets | Hydroxyl radical (•OH), Peroxynitrite (ONOO⁻) thermofisher.comgoryochemical.comnih.gov | Broad spectrum of ROS (e.g., peroxyl radicals, hydroxyl radicals, peroxynitrite) thermofisher.comnih.gov |
| Selectivity | High for specific hROS goryochemical.comnih.govnih.gov | Low, general oxidative stress indicator thermofisher.comnih.gov |
| Stability | Resistant to light-induced autoxidation thermofisher.comnih.govresearchgate.net | Prone to autoxidation, leading to false positives thermofisher.comnih.govcaymanchem.com |
| Susceptibility to False Signals | Low goryochemical.comnih.gov | High, can be oxidized by factors other than ROS nih.govacs.org |
A major limitation of H2DCFDA is its susceptibility to autoxidation, particularly in the presence of light, which can lead to the generation of false positive signals. thermofisher.comcaymanchem.com Furthermore, H2DCFDA can be oxidized by cellular components like cytochrome c, which can be released during apoptosis, leading to an increase in fluorescence that is not directly related to a change in cellular peroxide levels. nih.govacs.org This complicates the interpretation of results, as it becomes difficult to distinguish true ROS-induced fluorescence from artifacts. researchgate.net
HPF was specifically developed to overcome these limitations. nih.gov It exhibits high resistance to autoxidation, ensuring that the observed fluorescence is a direct result of its reaction with specific hROS. goryochemical.comnih.govresearchgate.netnih.gov This intrinsic stability allows for more reliable and reproducible measurements of •OH and ONOO⁻, minimizing the risk of misinterpreting data due to probe-generated artifacts. goryochemical.comnih.gov
Superior Selectivity and Stability of HPF
Distinguishing Features of HPF vs. Aminophenyl Fluorescein (APF)
HPF and Aminophenyl Fluorescein (APF) are structurally similar fluorescein derivatives that are often used in tandem to differentiate between specific ROS. nih.govnih.govajou.ac.kr Both probes are essentially non-fluorescent until they react with their target hROS, at which point they yield a bright green fluorescent product. goryochemical.comthermofisher.com
Both HPF and APF react with the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). thermofisher.comgoryochemical.com However, a key distinguishing feature is their differential reactivity towards the hypochlorite (B82951) anion (⁻OCl). APF is highly sensitive to and reacts with ⁻OCl, while HPF is largely insensitive to it. thermofisher.comgoryochemical.comnih.gov This differential reactivity is a cornerstone for their combined use in research. While HPF provides a measure of •OH and ONOO⁻, APF detects these same species in addition to ⁻OCl. nih.govaatbio.com This has enabled researchers to detect ⁻OCl generated by activated neutrophils, a feat not possible with many traditional ROS indicators. thermofisher.comthermofisher.com
| Probe | Reacts with Hydroxyl Radical (•OH) | Reacts with Peroxynitrite (ONOO⁻) | Reacts with Hypochlorite (⁻OCl) |
| HPF | Yes thermofisher.comgoryochemical.com | Yes thermofisher.comgoryochemical.com | No/Very Low Reactivity goryochemical.comnih.govgoryochemical.com |
| APF | Yes thermofisher.comgoryochemical.com | Yes thermofisher.comgoryochemical.com | Yes thermofisher.comgoryochemical.comnih.gov |
In terms of fluorescence intensity, studies have consistently shown that APF is more sensitive than HPF. goryochemical.comnih.gov Even when reacting with the same hROS (like •OH), APF tends to produce a stronger fluorescent signal. nih.gov For instance, one study noted that HPF produced only about 40% of the fluorescence level observed with APF under the same conditions. nih.govajou.ac.kr Another report indicated that APF yielded approximately five times more fluorescence than HPF upon reaction with hydroxyl radicals. nih.gov This heightened sensitivity of APF can be advantageous for detecting low levels of hROS.
The distinct specificities of HPF and APF allow for their strategic co-application to differentiate and specifically detect hypochlorite. thermofisher.comgoryochemical.comajou.ac.kr By using the two probes in parallel experiments on the same biological system, researchers can attribute the fluorescence from HPF-treated samples to •OH and ONOO⁻. In contrast, the fluorescence from APF-treated samples will be due to the combined presence of •OH, ONOO⁻, and ⁻OCl. nih.gov Therefore, the difference in fluorescence intensity between APF and HPF can be used as an indicator of hypochlorite production. nih.govinterchim.frantibodiesinc.com This dual-probe strategy provides a powerful tool for dissecting the specific roles of different hROS in various biological processes. nih.govresearchgate.net
Comparative Sensitivity Profiles of HPF and APF
Functional Comparisons with Other Specific ROS Probes (e.g., Singlet Oxygen Sensor Green (SOSG), MitoSOX Red, Amplex Red, CellROX Green)
The accurate detection and differentiation of specific reactive oxygen species (ROS) are critical for understanding their distinct roles in complex biological processes. While Hydroxyphenyl Fluorescein (HPF) offers high selectivity for hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), its functionality is best understood in comparison to other widely used ROS probes, each with unique specificities and applications. apexbt.comnih.gov
HPF vs. Singlet Oxygen Sensor Green (SOSG) The primary distinction between HPF and Singlet Oxygen Sensor Green (SOSG) lies in their target specificity. SOSG is a highly selective probe for singlet oxygen (¹O₂), showing negligible response to other ROS like hydroxyl radicals or superoxide (B77818). thermofisher.comnih.govlabx.com In contrast, HPF is designed to primarily detect highly reactive ROS (hROS), specifically •OH and ONOO⁻. apexbt.comgoryochemical.com While some studies indicate that HPF can react with ¹O₂, its sensitivity to this species is substantially lower than that of other probes like Aminophenyl Fluorescein (APF). nih.govnih.govnih.gov This makes SOSG the superior choice for specifically investigating ¹O₂-mediated pathways, whereas HPF is better suited for studying oxidative stress dominated by hydroxyl radicals and peroxynitrite. nih.gov
HPF vs. MitoSOX Red The key difference between HPF and MitoSOX Red is their target ROS and subcellular localization. MitoSOX Red is a cationic derivative of dihydroethidium (B1670597) specifically engineered to accumulate in the mitochondria of live cells for the selective detection of superoxide (O₂•⁻). thermofisher.comnih.govpubcompare.ai Its positive charge facilitates its uptake into the negatively charged mitochondrial matrix. HPF, while cell-permeable, does not specifically target mitochondria and detects different species (•OH and ONOO⁻) primarily in the cytosol. apexbt.comnih.gov Therefore, these probes are not interchangeable but rather complementary, allowing researchers to discern between mitochondrial superoxide production and cytosolic damage from highly reactive radicals. thermofisher.com
HPF vs. Amplex Red Amplex Red is a fluorogenic probe used for the quantitative detection of hydrogen peroxide (H₂O₂). nih.gov Its mechanism requires the presence of the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of Amplex Red by H₂O₂ to produce the highly fluorescent product, resorufin. thermofisher.comthermofisher.com HPF, conversely, does not directly react with the less reactive H₂O₂. apexbt.comgoryochemical.com It does, however, react with the hROS that can be generated from H₂O₂ via mechanisms like the Fenton reaction or by peroxidase/H₂O₂ systems. apexbt.com Concerns have also been raised regarding the potential for Amplex Red to undergo light-induced auto-oxidation, which can lead to artifactual signals. nih.govresearchgate.net This positions HPF as a more direct probe for downstream, highly damaging radicals, while Amplex Red is specific for the upstream, more stable H₂O₂.
HPF vs. CellROX Green CellROX Green is a photostable dye that detects oxidative stress by reacting with hydroxyl radicals and superoxide. frontiersin.org Unlike HPF, which is largely unresponsive to superoxide, CellROX Green is sensitive to it. goryochemical.comfrontiersin.org However, CellROX Green does not react with peroxynitrite, a key target of HPF. frontiersin.org The CellROX family of reagents offers significant methodological advantages over HPF, including versions that fluoresce in different channels (Orange, Deep Red), which facilitates multiplexing experiments. aai.orgthermofisher.com Furthermore, CellROX reagents can be used in complete growth media and are compatible with fixation procedures, offering greater experimental flexibility than probes like HPF, which typically require protein-free buffers. aai.org
| Probe | Primary Target ROS | Cellular Localization | Key Features & Distinctions |
|---|---|---|---|
| ROS Probe, HPF | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) goryochemical.com | General/Cytosolic | High specificity for hROS; resistant to auto-oxidation; does not react with H₂O₂ or O₂•⁻ directly. goryochemical.com |
| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) labx.com | Cell-impermeant (standard form) | Highly selective for ¹O₂ with minimal cross-reactivity with other ROS. thermofisher.comnih.gov |
| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) thermofisher.comnih.gov | Mitochondria | Cationic probe that accumulates in mitochondria for specific detection of superoxide. thermofisher.com |
| Amplex Red | Hydrogen Peroxide (H₂O₂) nih.gov | Extracellular/Lysates (requires HRP) | Requires horseradish peroxidase (HRP) for enzymatic reaction with H₂O₂; can be used in cell lysates. thermofisher.comthermofisher.com |
| CellROX Green | Hydroxyl Radical (•OH), Superoxide (O₂•⁻) frontiersin.org | General/Cytosolic | Photostable; compatible with fixation and use in complete media; part of a family with multiple colors. frontiersin.orgaai.org |
Methodological Validation of HPF Specificity in Diverse Biological Contexts
The reliability of data generated using HPF hinges on rigorous methodological validation to confirm that the observed fluorescence is a direct and specific result of the probe's interaction with hydroxyl radicals and/or peroxynitrite. Several strategies are employed to validate HPF specificity in various experimental systems.
Use of Chemical Scavengers and Controls A critical validation technique involves the use of chemical scavengers that specifically neutralize the ROS targeted by HPF.
Hydroxyl Radical Scavengers : The inclusion of a known •OH scavenger, such as dimethyl sulfoxide (B87167) (DMSO) or specific agents like MCI-186, should lead to a significant reduction in the HPF fluorescence signal. nih.govnih.gov For instance, in a rat model of focal cerebral ischemia, the administration of the hydroxyl radical scavenger MCI-186 markedly suppressed the HPF fluorescence, providing strong evidence that the signal was attributable to •OH generation. researchgate.net
Distinguishing Between ROS : In contexts like photodynamic therapy where both ¹O₂ and •OH may be generated, combining scavengers can help dissect the signal. DMSO can quench •OH-induced fluorescence, while sodium azide (B81097) (NaN₃) can quench signals from ¹O₂. nih.govnih.govresearchgate.net This allows researchers to estimate the relative contribution of each species to the total fluorescence.
Enzymatic Controls : Using enzymes like superoxide dismutase (SOD) can help confirm that the HPF signal is not originating from superoxide. thermofisher.com
Parallel Probe Analysis Employing multiple probes with different specificities in parallel experiments is a powerful validation approach.
Comparison with APF : HPF is often used alongside its structural analog, Aminophenyl Fluorescein (APF). While both detect •OH and ONOO⁻, APF also reacts with hypochlorite (⁻OCl). thermofisher.comgoryochemical.com Comparing the signals from both probes can help determine if hypochlorite is a significant contributor to the oxidative environment.
Comparison with Broad-Spectrum Probes : Contrasting the specific signal from HPF with a broad-spectrum ROS indicator like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which reacts with numerous ROS, can help confirm the presence of the highly reactive species specifically detected by HPF.
System-Level Controls Validation also requires controls at the experimental system level to rule out non-specific effects.
Baseline and Autofluorescence : It is essential to establish baseline fluorescence levels of cells or tissues before and after probe loading to account for intrinsic cellular autofluorescence and any minimal fluorescence from the unreacted probe.
Environmental Conditions : In cellular studies, comparing results from cells under aerobic versus anaerobic conditions can validate the role of oxygen-dependent ROS. For example, studies using the CellROX probe, which also detects radicals, showed a significant decrease in signal and a 20-fold increase in the minimum inhibitory concentration (MIC) of an antimicrobial peptide under anaerobic conditions, confirming that oxidative stress was a key mechanism. pnas.org This principle is applicable to validating HPF signals in similar contexts.
These validation methods, when used in combination, provide a robust framework for ensuring that HPF accurately reports on the presence and dynamics of hydroxyl radicals and peroxynitrite in diverse biological settings. researchgate.netsmolecule.com
| Validation Method | Purpose | Examples/Reagents | Expected Outcome |
|---|---|---|---|
| Chemical Scavenging | To confirm the identity of the ROS causing fluorescence. | Dimethyl sulfoxide (DMSO), MCI-186 (for •OH); Sodium Azide (NaN₃) (for ¹O₂). nih.govresearchgate.net | Significant reduction in HPF fluorescence in the presence of the specific scavenger. |
| Parallel Probe Analysis | To differentiate between various ROS by comparing signals from multiple probes. | APF (detects •OH, ONOO⁻, ⁻OCl); H₂DCFDA (broad-spectrum ROS). goryochemical.com | Differential fluorescence patterns provide insight into the specific ROS present. |
| Enzymatic Controls | To rule out contributions from other ROS pathways. | Superoxide Dismutase (SOD). thermofisher.com | No change in HPF signal confirms lack of reactivity with superoxide. |
| System-Level Controls | To account for experimental artifacts and confirm biological mechanisms. | Measuring baseline autofluorescence; comparing aerobic vs. anaerobic conditions. pnas.org | Corrected fluorescence values; signal reduction under anaerobic conditions validates oxygen-dependence. |
Academic and Biomedical Research Applications of Hpf
Elucidating Cellular Oxidative Stress Responses
HPF is instrumental in dissecting the complex roles of ROS in cellular physiology and pathology. Its high specificity for •OH and ONOO⁻ allows for more precise measurements compared to broader ROS indicators. medchemexpress.comaatbio.com
Real-time Monitoring of Intracellular ROS Dynamics in Live Cells using HPF
HPF's ability to permeate live cells makes it an excellent tool for the real-time visualization of intracellular hROS production. goryochemical.com The probe itself is non-fluorescent but emits a bright green fluorescence (excitation/emission maxima at approximately 490/515 nm) upon reaction with hydroxyl radicals or peroxynitrite. medchemexpress.com This feature allows for dynamic monitoring of ROS generation in response to various stimuli. acs.org
For instance, researchers have used HPF to observe hROS generation in the cytoplasm of HT22 cells, which aligns with the location of mitochondria, following glutamate-induced oxidative stress. nih.govresearchgate.net The fluorescence intensity of HPF was observed to increase progressively over a period of 6 to 24 hours, providing a temporal map of oxidative stress. nih.govresearchgate.net This real-time monitoring capability is crucial for understanding the kinetics of ROS production in cellular events. Furthermore, HPF's resistance to light-induced oxidation enhances its reliability in long-term imaging studies. smolecule.comaatbio.com
A key advantage of HPF is its selectivity. Unlike other probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which reacts with a broader range of ROS, HPF is specifically designed for highly reactive species like hydroxyl radicals and peroxynitrite. medchemexpress.comaatbio.com This specificity helps in minimizing background noise and providing more reliable data. goryochemical.com
Investigation of ROS Involvement in Apoptosis and Ferroptosis Pathways
HPF has been utilized to investigate the role of hROS in programmed cell death pathways, including apoptosis and ferroptosis. Studies have demonstrated with HPF that hydroxyl radical production increases during apoptosis in cell lines such as HeLa cells. The ability to visualize these specific ROS provides direct evidence for their involvement in the biochemical cascade leading to apoptotic cell death.
Ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, is another area where HPF has proven useful. goryochemical.com Since excess intracellular labile Fe²⁺ can lead to the generation of ROS, HPF can be used to detect the downstream production of hydroxyl radicals and peroxynitrite that contribute to this cell death mechanism. goryochemical.com The probe aids in understanding the oxidative stress component of ferroptosis, distinguishing it from other cell death pathways like apoptosis and necrosis. goryochemical.com The combination of apoptosis and ferroptosis is a significant area of research, particularly in addressing therapy resistance in heterogeneous tumors. researchgate.net
Assessment of Oxidative Damage in Cellular Models
HPF is a valuable reagent for assessing oxidative damage in various cellular models. For example, it has been used to detect ROS generation in human umbilical vein endothelial cells under high glucose conditions, which serves as a model for diabetic vascular complications. smolecule.com In another study, HPF was employed to measure ROS levels in macrophages infected with bacteria, shedding light on the oxidative burst response of immune cells. smolecule.com
The probe's utility in quantifying oxidative stress is highlighted in studies of lung carcinoma cells, where HPF was used to determine the levels of cellular hydroxyl radicals. iiarjournals.orgiiarjournals.org Furthermore, in models of cerebral ischemia, HPF has been shown to detect hROS in both the ischemic core and the surrounding peri-infarct area, indicating its sensitivity in assessing oxidative damage in brain tissue. nih.gov
HPF in Disease Pathogenesis and Therapeutic Studies
The insights gained from using HPF in basic cellular research extend to understanding the role of oxidative stress in various diseases and evaluating potential therapeutic interventions.
Contribution to Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)
Oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. smolecule.com HPF has been instrumental in this field by enabling the detection of hROS, which are implicated in the neuronal damage characteristic of these conditions. For instance, HPF has been used to confirm the production of hydroxyl radicals and peroxynitrite induced by amyloid-beta (Aβ) in PC12 cells, a common model for Alzheimer's research. The fluorescence signal from HPF in these models could be blocked by antioxidants, demonstrating the probe's specificity and its utility in screening for potential therapeutic agents. The ability to detect these specific hROS helps to elucidate the molecular mechanisms by which protein aggregates contribute to neuronal cell death. mdpi.comfrontiersin.org
| Neurodegenerative Disease Model | Cell Line/System | Key Finding with HPF | Reference |
| Alzheimer's Disease | PC12 cells | Confirmed Aβ-induced production of •OH/ONOO⁻. | |
| Cerebral Ischemia | Rat brain slices (MCAO model) | Detected hROS in peri-infarct regions, suppressed by •OH scavenger. | nih.gov |
| General Oxidative Stress | HT22 cells | Visualized glutamate-induced ROS bursts in mitochondria. |
Role in Cancer Biology Research (e.g., Oncogenic Transformation-Induced ROS)
In cancer biology, reactive oxygen species have a dual role, acting as signaling molecules that can promote cell proliferation and survival, but also causing damage that can lead to cell death. por-journal.com HPF is used to study the production of specific hROS in cancer cells. goryochemical.com For example, research has utilized HPF to detect intracellular ROS in NIH3T3 cells and mouse embryonic fibroblasts transformed by the oncogenic Ras protein. nih.gov This allows for the investigation of how oncogenic transformation alters the cellular redox state.
HPF has also been employed in studies related to photodynamic therapy (PDT), a cancer treatment that uses light to activate a photosensitizer and produce ROS that kill cancer cells. HPF can help differentiate between Type I (hydroxyl radical-mediated) and Type II (singlet oxygen-mediated) photodynamic processes, providing insights into the mechanisms of different photosensitizers. nih.gov Furthermore, in studies of lung cancer cells, HPF has been used to measure hydroxyl radical levels in response to oxidative challenges, contributing to the understanding of how cancer cells manage oxidative stress. iiarjournals.org
| Cancer Research Application | Cell Line/System | Key Finding with HPF | Reference |
| Oncogenic Transformation | NIH3T3 cells, MEFs | Detected intracellular ROS following oncogenic Ras expression. | nih.gov |
| Photodynamic Therapy | Various (in vitro) | Helped differentiate Type I (HO•) vs. Type II (¹O₂) mechanisms. | |
| Lung Cancer | H460 cells | Determined cellular hydroxyl radical levels after H₂O₂ treatment. | iiarjournals.org |
| Apoptosis Studies | HeLa cells | Detected increased •OH levels correlating with apoptosis. |
Studying Oxidative Stress in Cardiovascular and Ischemic Conditions
The role of oxidative stress in the pathophysiology of cardiovascular diseases and ischemic injuries is a significant area of investigation. nih.govnih.gov HPF is utilized to detect the surge of hROS that occurs in these conditions, offering a window into the underlying molecular events. smolecule.com
In the context of cardiovascular diseases like atherosclerosis and heart failure, an imbalance in reactive oxygen species is a key contributing factor. nih.gov Research in this area uses probes like HPF to quantify the presence of damaging radicals. For instance, studies have implicated ROS in hypertension, a major risk factor for many cardiovascular events. nih.gov
Ischemic conditions, such as those occurring during a stroke (focal cerebral ischemia), are characterized by a burst of ROS upon reperfusion of the tissue. researchgate.net HPF has been instrumental in visualizing and quantifying this phenomenon. In a rat model of middle cerebral artery occlusion (MCAO), HPF was used to detect hROS generation. researchgate.net The probe revealed enhanced fluorescence in both the ischemic core and the surrounding peri-infarct area just four hours after the occlusion. researchgate.net Notably, the fluorescence intensity was higher after transient MCAO compared to permanent MCAO, indicating a significant burst of ROS during reperfusion. researchgate.net The use of a hydroxyl radical scavenger significantly reduced the HPF fluorescence, confirming the probe's specificity in detecting these damaging radicals in an in vivo setting. researchgate.net These studies demonstrate HPF's high sensitivity and specificity for detecting hROS in the context of focal cerebral ischemia. researchgate.net
| Research Area | Model System | Key Finding with HPF | Reference |
| Focal Cerebral Ischemia | Rat Middle Cerebral Artery Occlusion (MCAO) | Enhanced HPF fluorescence in ischemic core and peri-infarct area, indicating hROS production. | researchgate.net |
| Glutamate-induced Oxidative Stress | HT22 Cell Culture | HPF fluorescence increased over 6 to 24 hours, showing a time-dependent rise in intracellular hROS. | researchgate.net |
| Ischemic Injury | General | HPF can be used to diagnose conditions associated with oxidative damage, such as ischemic injuries. | smolecule.com |
Microbiological Investigations Using HPF
HPF has proven to be a critical tool in microbiology for investigating the role of oxidative stress in bacteria, particularly in response to environmental pressures and antibiotic treatments.
Quantifying ROS Production in Bacteria under Environmental and Antibiotic Stress
Bacteria generate ROS as a consequence of metabolic activity and in response to various stressors. frontiersin.org HPF is employed to detect and quantify the production of highly reactive species like hydroxyl radicals under these conditions. frontiersin.orgrug.nl For example, studies have used HPF to show that bactericidal antibiotics, regardless of their primary target, can induce the formation of hydroxyl radicals, which contribute to cell death. frontiersin.orgpnas.org This has been observed in both Gram-negative and Gram-positive bacteria. pnas.org
However, the use of HPF in bacteria is not without its challenges. Some studies have noted that changes in bacterial cell morphology, such as elongation caused by certain antibiotics, can influence HPF fluorescence signals independently of ROS concentration. nih.gov This highlights the importance of careful controls and data interpretation. Despite these complexities, HPF remains a widely used probe for assessing ROS in bacteria subjected to various stresses. frontiersin.orgnih.gov For instance, it has been used to measure ROS production in E. coli during antibiotic treatment and in Bacillus cereus under acid stress, revealing that radical formation is associated with bactericidal conditions. wur.nl
| Bacterial Species | Stress Condition | Key Finding with HPF | Reference |
| Escherichia coli | Antibiotic Treatment | Increased HPF fluorescence indicated hydroxyl radical production as a common mechanism of killing by bactericidal antibiotics. | frontiersin.orgpnas.org |
| Bacillus cereus | Acid Stress (Bactericidal pH) | Flow cytometry with HPF showed the formation of excessive radicals only under bactericidal acid conditions. | wur.nl |
| E. coli | Disinfection with CuFe₂O₄/NH₂OH | Increased HPF fluorescence demonstrated a rise in ROS content, contributing to the bactericidal effect. | researchgate.net |
Analyzing Bacterial Resistance Mechanisms Linked to Oxidative Stress
The interplay between antibiotic efficacy, ROS production, and bacterial resistance is a complex field of study where HPF has found application. The probe can be used to investigate how bacteria manage oxidative stress and how this contributes to their survival following antibiotic exposure. By quantifying the levels of hydroxyl radicals, researchers can gain insights into the oxidative state of bacteria and how it is modulated by resistance mechanisms. For example, HPF was utilized to measure ROS production in E. coli during antibiotic treatment, which provided insights into bacterial resistance mechanisms. The hypothesis that a common mechanism of cell death induced by bactericidal antibiotics involves the generation of hydroxyl radicals has been supported by studies using HPF, although the universality of this mechanism is still debated. frontiersin.org
Applications of HPF in Photodynamic Therapy (PDT) Research
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS to destroy target cells. mdpi.com HPF is a crucial probe in PDT research for identifying the specific types of ROS generated and for monitoring the therapeutic process. nih.govmdpi.com
Differentiating Type I and Type II Photochemical ROS Generation
PDT can proceed through two main photochemical pathways. The Type I mechanism involves electron transfer reactions that produce radical species like the hydroxyl radical (•OH). mdpi.comnih.gov The Type II mechanism involves energy transfer to molecular oxygen to create highly reactive singlet oxygen (¹O₂). nih.govnih.gov HPF is particularly valuable for detecting the products of the Type I pathway due to its high selectivity for hydroxyl radicals. mdpi.commdpi.comresearchgate.net
Researchers often use HPF in conjunction with other probes, such as Singlet Oxygen Sensor Green (SOSG) which detects ¹O₂, to distinguish between the two pathways. nih.govacs.org While HPF is reported to be more selective for •OH and does not react with singlet oxygen, its related probe, aminophenyl fluorescein (B123965) (APF), can be activated by both •OH and, to a lesser extent, ¹O₂. nih.govresearchgate.net By comparing the fluorescence signals from HPF and other probes, scientists can determine the dominant photochemical mechanism for a given photosensitizer. acs.orgnih.gov For example, studies have shown that some photosensitizers, like certain bacteriochlorins, can generate ROS through both Type I and Type II pathways, and HPF is used to confirm the production of hydroxyl radicals. mdpi.comacs.org
| Photosensitizer | Finding with HPF | Comparison Probe | Key Conclusion | Reference |
| Tetraphenylporphyrin (TPPS) | HPF fluorescence detected upon irradiation, indicating •OH generation. | APF (35-fold more sensitive to ¹O₂ than HPF) | HPF is less sensitive to ¹O₂ than APF, making it more specific for •OH in mixed ROS environments. | nih.govnih.gov |
| Tris-cationic-buckminsterfullerene (BB6) | Activated HPF, indicating •OH production. | SOSG (for ¹O₂) | BB6 produces both ¹O₂ and •OH. | nih.gov |
| Fluorinated Bacteriochlorin (F₄BMet) | Higher HPF fluorescence compared to porphyrins. | SOSG, APF | F₄BMet generates significant amounts of hydroxyl radicals (Type I) in addition to singlet oxygen (Type II). | acs.org |
Monitoring Hydroxyl Radical Formation During PDT Protocols
Given its specificity, HPF is extensively used to directly monitor the formation of hydroxyl radicals during PDT. nih.govmdpi.com This allows for the real-time assessment of one of the key cytotoxic agents produced by Type I photosensitizers. The ability to quantify •OH generation is critical for optimizing PDT protocols, including the selection of photosensitizers and light dosimetry. acs.org
Environmental Toxicology and Oxidative Stress Assessment in Aquatic Organisms
The assessment of environmental pollution and its impact on aquatic ecosystems is a critical area of ecotoxicology. Pollutants in aquatic environments can induce oxidative stress in organisms, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. nih.gov Detecting oxidative stress at early stages can serve as a sensitive biomarker for contamination. nih.gov The fluorescent probe Hydroxyphenyl Fluorescein (HPF) is a valuable tool in this context, designed for the specific detection of highly reactive oxygen species (hROS), particularly hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).
The use of bio-indicator organisms, such as the zebrafish (Danio rerio), is a well-established method for evaluating the toxic effects of chemicals on aquatic life. frontiersin.orgmdpi.com Zebrafish embryos and larvae are particularly advantageous for such studies due to their rapid development, optical transparency, and genetic homology with higher vertebrates. frontiersin.orgresearchgate.net While many studies have utilized general ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure oxidative stress in zebrafish exposed to various toxicants, HPF offers greater specificity. frontiersin.orgfrontiersin.org Unlike broader-spectrum probes, HPF does not readily react with hydrogen peroxide (H₂O₂) or superoxide (B77818) (O₂⁻•), allowing researchers to investigate the roles of more specific and highly damaging ROS like •OH and ONOO⁻ in pollutant-induced toxicity. nih.gov
The application of HPF in environmental science allows for the assessment of oxidative stress in aquatic organisms, highlighting the probe's versatility beyond standard biological research. By exposing aquatic organisms to environmental contaminants and subsequently using HPF, researchers can visualize and quantify the generation of specific hROS, providing mechanistic insights into the toxicity of various pollutants.
Table 1: Application of Fluorescent Probes in Aquatic Toxicology
| Organism | Pollutant/Stressor | Probe Used | Key Findings | Reference(s) |
| Zebrafish (Danio rerio) Larvae | Psoralen | DCFH-DA | Psoralen exposure induced significant ROS generation, leading to developmental toxicity. | frontiersin.org |
| Zebrafish (Danio rerio) Larvae | tert-butyl hydroperoxide (t-BHP) | General ROS Probes | Developed and validated novel fluorescence-based methods for quantifying oxidative stress in whole larvae. | nih.gov |
| Marine Cyanobacterium (Synechococcus sp.) | Benzyl alcohol, 2-phenylethanol | Chlorophyll Fluorescence | Photosynthetic activity was inhibited by organic compounds in a concentration-dependent manner, indicating stress. | nih.gov |
| General Aquatic Organisms | Various Pollutants | HPF (Applicable) | HPF's specificity for •OH and ONOO⁻ makes it suitable for detailed mechanistic studies of pollutant toxicity. |
In Vivo Fluorescent Imaging with HPF in Animal Models
HPF's cell-permeable nature and its ability to fluoresce upon reacting with specific hROS make it a powerful tool for in vivo imaging. goryochemical.com It enables the real-time monitoring of ROS dynamics within living organisms, providing crucial insights into various physiological and pathological processes.
In the field of neuroscience, HPF has been instrumental in studying the role of hROS in cerebral ischemia. In a study using a rat model of focal cerebral ischemia, researchers utilized HPF to detect and quantify hROS generation in the brain. nih.gov Following the induction of a middle cerebral artery occlusion (MCAO), the probe was used to image ROS dynamics in the cerebral cortex. nih.govnih.gov The findings revealed that enhanced HPF fluorescence, indicating the presence of hROS, was detected in both the ischemic core and the surrounding peri-infarct area just hours after the ischemic event. nih.govnih.gov Notably, the area of ROS generation extended beyond the region of ischemic damage into tissue that was still biochemically viable. nih.gov This demonstrates HPF's high sensitivity and its utility in mapping the spatiotemporal dynamics of oxidative stress in the living brain following injury. nih.gov
Table 2: HPF Application in a Rat Model of Cerebral Ischemia
| Animal Model | Condition | Key Observation | Significance | Reference(s) |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Enhanced HPF fluorescence in ischemic core and peri-infarct area. | Demonstrated widespread generation of hROS (•OH, ONOO⁻) beyond the primary injury site. | nih.govnih.gov |
| Rat | Transient vs. Permanent MCAO | Higher fluorescent intensity in the transient MCAO model. | Suggests reperfusion injury may exacerbate the production of highly reactive oxygen species. | nih.gov |
| Rat | MCAO with Hydroxyl Radical Scavenger (MCI-186) | The scavenger significantly suppressed the enhanced HPF fluorescence. | Confirmed that HPF was detecting hydroxyl radicals and validated the probe's specificity in an in vivo context. | nih.gov |
HPF is also highly effective for ex vivo analysis of tissues, including frozen sections and brain slices. goryochemical.com Its utility has been demonstrated in studies of focal cerebral ischemia, where brain slices from rats that underwent MCAO were incubated in a medium containing HPF. nih.gov This method allowed for detailed visualization of hROS distribution within specific brain structures. nih.gov The stability of HPF and its specific reactivity make it superior to other probes that may autoxidize or react with a wider range of molecules, ensuring more reliable data from tissue preparations. goryochemical.com This application is crucial for correlating the precise anatomical location of oxidative stress with histopathological changes.
In plant biology, understanding the role of ROS in development and stress responses is a key area of research. Live-cell imaging with fluorescent probes is essential for capturing the dynamic nature of ROS signaling. biorxiv.org HPF has been identified as a probe capable of detecting highly reactive oxygen species like the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) in plants. nih.gov
Research on Arabidopsis thaliana has utilized various fluorescent probes to map the spatiotemporal distribution of ROS in roots, which is critical for regulating cell proliferation and differentiation. nih.gov While some studies use a range of probes for different ROS, HPF is specifically suited for investigating the presence of hROS. nih.gov Its application allows researchers to distinguish the signaling roles of •OH and ONOO⁻ from other ROS like H₂O₂ and O₂⁻•. nih.gov This specificity is vital for dissecting the complex redox signaling networks that govern plant growth and responses to environmental cues. nih.gov
Factors Influencing Quantitative Accuracy (e.g., Intracellular Glutathione, Metal Ions)
Potential for Context-Dependent Artifacts in HPF Fluorescence Measurements
The fluorescence measurements obtained using HPF can be susceptible to context-dependent artifacts. frontiersin.org These artifacts can arise from a variety of sources, including the probe's sensitivity to pH changes in its microenvironment. nih.govnih.gov Changes in pH can alter the protonation state of the fluorescent product, which in turn affects its absorption and emission spectra, potentially leading to misinterpretation of the data. nih.gov
Furthermore, the process of fluorescence measurement itself can introduce artifacts. For example, photobleaching and the need for calibration under specific excitation conditions can affect the reliability of intensity-based measurements. nih.gov While fluorescence lifetime imaging can mitigate some of these issues, it is not always accessible. nih.gov It is also important to consider that some fluorescent probes have been shown to generate ROS themselves under certain conditions, a phenomenon that can lead to signal amplification and confound results. nih.gov
Continuous Development of Advanced HPF-Derived Probes
To address the limitations of HPF, there is ongoing research focused on developing advanced probes derived from its basic structure. nih.gov These efforts aim to create probes with improved selectivity, sensitivity, and resistance to autoxidation. nih.govresearchgate.net
One strategy involves modifying the fluorescein scaffold to enhance its properties. For example, 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) was developed as a complementary probe to HPF. nih.govresearchgate.net While both HPF and APF react with highly reactive oxygen species (hROS) like the hydroxyl radical, APF also reacts with hypochlorite (B82951). thermofisher.comresearchgate.net This differential reactivity allows for the specific detection of hypochlorite when the probes are used in tandem. thermofisher.comresearchgate.net
Other developments include the creation of ratiometric fluorescent probes. acs.org These probes incorporate a reference fluorophore, such as gold nanoclusters, along with the HPF structure. acs.org This design allows for the determination of hydroxyl radical concentrations by measuring the ratio of fluorescence from the two components, which can improve accuracy by correcting for variations in probe concentration and environmental effects. acs.org
Researchers are also developing probes targeted to specific cellular organelles, such as the mitochondria, which are a primary site of ROS production. mdpi.com By attaching a targeting moiety to the probe, it can be localized to a specific subcellular compartment, enabling the study of ROS in a more defined context. mdpi.com
Integration of HPF with Multi-Omics and Systems Biology Approaches
The integration of data from HPF-based ROS measurements with other "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to understanding the complex roles of ROS in biological systems. researchgate.netnih.gov Multi-omics integration allows for a more holistic view by combining information from different molecular levels. nih.govresearchgate.net
For instance, metabolomics can provide a snapshot of the metabolic state of a cell, which is closely linked to ROS production. nih.gov By combining this with data from HPF on ROS levels, researchers can gain insights into the metabolic pathways that contribute to oxidative stress. Systems biology approaches can then be used to model these complex interactions and predict how perturbations to the system, such as exposure to a drug, will affect ROS production and cellular function. nih.govscilifelab.se
This integrated approach is particularly valuable in the context of developing Adverse Outcome Pathways (AOPs), which are frameworks used in toxicology to link a molecular initiating event to an adverse outcome at the organism or population level. researchgate.net Omics data, including information on ROS, can provide mechanistic insights to support the development and validation of AOPs. researchgate.net
Emerging Applications and Unexplored Research Avenues for HPF
While HPF has been widely used to study ROS in various contexts, there are still emerging applications and unexplored research avenues for this probe and its derivatives.
One promising area is the use of HPF in correlative imaging pipelines that combine light microscopy with electron microscopy. researchgate.net This would allow for the visualization of ROS production at the cellular level with fluorescence microscopy, followed by high-resolution imaging of the same cells to examine ultrastructural changes.
Another area of interest is the application of HPF in conjunction with advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM). FLIM can provide additional information about the probe's microenvironment and can help to distinguish between different ROS or to reduce artifacts. nih.gov
Comparative Analysis with Other Ros Probes
HPF vs. Dihydrorhodamine 123 (DHR)
Dihydrorhodamine 123 (DHR) is another popular ROS probe that, upon oxidation, forms the fluorescent compound rhodamine 123. Like DCFH-DA, DHR is known to react with a range of ROS, including peroxynitrite and hydroxyl radicals, but it can also be oxidized by other species. While both HPF and DHR are used to detect peroxynitrite, HPF's more defined selectivity profile, particularly its insensitivity to species like superoxide (B77818), offers an advantage when trying to distinguish between different ROS.
HPF vs. 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
The comparison between HPF and DCFH-DA highlights the evolution of ROS probes.
Selectivity : DCFH-DA is known for its broad reactivity with various ROS, including hydrogen peroxide, which can make it difficult to attribute a signal to a specific ROS. HPF, in contrast, is highly selective for •OH and ONOO⁻. smolecule.com
Stability : A major drawback of DCFH-DA is its susceptibility to autoxidation, especially when exposed to light, which can generate false positive signals. capes.gov.br HPF is significantly more stable and resistant to autoxidation, leading to more reliable results. thermofisher.com
Specificity : The higher specificity and stability of HPF make it a superior choice for accurately studying the biological roles of hydroxyl radicals and peroxynitrite. medchemexpress.com
Q & A
Q. What are the fundamental principles guiding HPF's selectivity for hydroxyl radicals (•OH) over other ROS species?
HPF is designed to fluoresce specifically upon oxidation by highly reactive oxygen species (hROS) like hydroxyl radicals and peroxynitrite, but not by less reactive species such as H₂O₂ or superoxide. Its molecular structure includes a hydroxyphenyl group that reacts selectively with hROS, yielding fluorescein as the fluorescent product . Methodologically, researchers should validate HPF specificity using parallel experiments with probes like APF (which reacts with hROS and hypochlorite) or H2DCFDA (responsive to broader ROS) to confirm signal specificity .
Q. How should researchers establish baseline fluorescence levels when using HPF in bacterial studies?
Baseline fluorescence must account for intrinsic cellular autofluorescence and probe stability. Pre-incubate cells with HPF (10 µM in PBS, pH 6.1, for 30–120 minutes) under control conditions (e.g., no antibiotic exposure). Use flow cytometry or microscopy to measure fluorescence intensity in untreated cells, ensuring instrument settings (e.g., excitation/emission wavelengths: 490/515 nm) are consistent across experiments . Normalize data using cell size parameters (forward scatter in flow cytometry) to avoid morphological confounding .
Q. What experimental controls are critical for HPF-based ROS detection in live-cell imaging?
Essential controls include:
- Negative controls : Cells without HPF to assess autofluorescence.
- Chemical controls : ROS scavengers (e.g., NAC, thiourea) to confirm signal reduction.
- Probe stability controls : HPF in cell-free buffer to exclude autoxidation artifacts.
- Morphological controls : Use GFP-expressing strains to distinguish fluorescence changes due to cell size versus ROS levels .
Advanced Research Questions
Q. How can HPF data be reconciled with contradictory results from electron spin resonance (ESR) or biochemical assays in ROS quantification?
Discrepancies often arise from HPF’s specificity for hROS versus ESR’s broader detection. To resolve this:
Q. How can researchers differentiate between ROS-mediated HPF oxidation and fluorescence changes caused by antibiotic-induced morphological alterations?
Antibiotics like β-lactams or quinolones increase cell size, elevating HPF signal independent of ROS. Mitigation strategies include:
- Co-staining with size-insensitive probes (e.g., GFP).
- Normalizing fluorescence to cell size metrics (e.g., forward scatter in flow cytometry).
- Using division-inhibited mutants (e.g., ftsI2158) to isolate size effects .
Q. What validation strategies are recommended when HPF data contradicts other ROS detection methods?
- Orthogonal validation : Cross-check with ESR, HPLC-based assays, or genetically encoded sensors (e.g., HyPer for H₂O₂).
- Pharmacological modulation : Apply ROS inducers (e.g., menadione) or scavengers to confirm dose-response relationships.
- Statistical rigor : Use multivariate analysis to account for confounding variables (e.g., cell cycle stage, metabolic activity) .
Q. How should HPF be optimized for tissue or biofilm models with limited probe penetration?
- Increase incubation time (up to 4 hours) and temperature (37°C).
- Use permeabilizing agents (e.g., 0.1% Triton X-100) while verifying cell viability.
- Validate penetration efficiency via confocal Z-stack imaging .
Methodological and Analytical Considerations
Q. What statistical approaches are suitable for analyzing HPF fluorescence variability in heterogeneous cell populations?
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Use cluster analysis to subgroup cells by fluorescence intensity and size.
- Report coefficient of variation (CV) to quantify signal heterogeneity .
Q. How can researchers standardize HPF protocols across laboratories to improve reproducibility?
Q. What are the limitations of HPF in long-term ROS monitoring, and how can they be addressed?
HPF is prone to photobleaching and cellular efflux over time. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
